3'-溴-2'-甲氧基-2,2,2-三氟苯乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

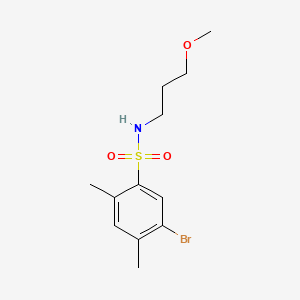

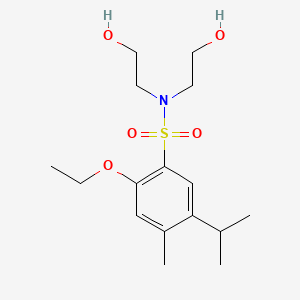

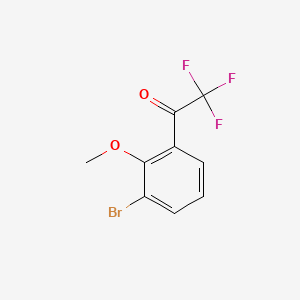

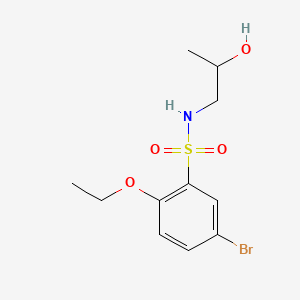

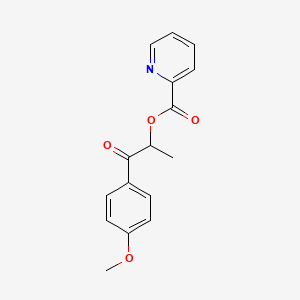

3’-Bromo-2’-methoxy-2,2,2-trifluoroacetophenone is an organic chemical compound with the molecular formula C9H6BrF3O2 and a molecular weight of 283.04g/mol . It is known for its use in the synthesis of various compounds.

Synthesis Analysis

The synthesis of 3’-Bromo-2’-methoxy-2,2,2-trifluoroacetophenone can be achieved by adding successively 1.6 M n-BuLi in hexane, then after 10 min, N,N-diethyltrifluoroacetamide (5 min) to a solution of 1-bromo-3-methoxybenzene in THF at -78° under argon and stirring the mixture for 2 h (88%) .Molecular Structure Analysis

The IUPAC name for this compound is 1-(3-bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one . The InChI code is 1S/C9H6BrF3O2/c1-15-7-5(3-2-4-6(7)10)8(14)9(11,12)13/h2-4H,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving 3’-Bromo-2’-methoxy-2,2,2-trifluoroacetophenone are not mentioned in the search results, it is known that similar compounds like 2,2,2-Trifluoroacetophenone undergo condensation with biphenyl, terphenyl, a mixture of biphenyl with terphenyl, phenyl ether and diphenoxybenzophenone to form new aromatic 3F polymers .Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . The storage temperature is ambient and it is shipped at ambient temperature .科学研究应用

Synthesis of Lusutrombopag

This compound is a key precursor for the synthesis of Lusutrombopag, a drug used to treat thrombocytopenia (low platelet count) in patients with chronic liver disease . The bioreduction of 1-(3′-bromo-2′-methoxyphenyl)ethanone offers an attractive method to access this important compound .

Enzymatic Synthesis

Through screening the available carbonyl reductases, a carbonyl reductase from Novosphingobium aromaticivorans (CBR) was found to completely convert 100 g/L of 1-(3′-bromo-2′-methoxyphenyl)ethanone to (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol . This indicates potential applications in enzymatic synthesis.

Antioxidant Activities

Derivatives of bromophenol, such as 3’-Bromo-2’-methoxy-2,2,2-trifluoroacetophenone, have shown antioxidant activities . They can ameliorate H2O2-induced oxidative damage and ROS generation in HaCaT keratinocytes .

Anticancer Activities

Bromophenol derivatives have also shown anticancer activities . Certain compounds inhibited the viability and induced apoptosis of leukemia K562 cells .

Anti-diabetic and Anti-inflammatory Activities

Bromophenol derivatives have potential anti-diabetic and anti-inflammatory activities . This opens up possibilities for further research in these areas.

Organocatalyst for Oxidation

2,2,2-Trifluoroacetophenone, a related compound, is used as an organocatalyst for the oxidation of tertiary amines and azines to N-oxides . This suggests potential catalytic applications for 3’-Bromo-2’-methoxy-2,2,2-trifluoroacetophenone.

Synthesis of Fluorinated Polymers

2,2,2-Trifluoroacetophenone has been used in the synthesis of new fluorinated polymers, having high average molecular weight, high thermal stability, and good film-forming properties . This suggests potential applications in polymer synthesis for 3’-Bromo-2’-methoxy-2,2,2-trifluoroacetophenone.

Synthesis of Vicinal Haloethers

An unexpected vicinal bromoether product was obtained when performing an aminobromination reaction of β, β-dicyanostyrene . This suggests potential applications in the synthesis of vicinal haloethers.

安全和危害

The safety information for this compound includes the following hazard statements: H302+H312+H332;H315;H319;H335 . The precautionary statements include P271;P261;P280 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

属性

IUPAC Name |

1-(3-bromo-2-methoxyphenyl)-2,2,2-trifluoroethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O2/c1-15-7-5(3-2-4-6(7)10)8(14)9(11,12)13/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLMLOGPFMENEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Br)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801209625 |

Source

|

| Record name | Ethanone, 1-(3-bromo-2-methoxyphenyl)-2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801209625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1820639-77-7 |

Source

|

| Record name | Ethanone, 1-(3-bromo-2-methoxyphenyl)-2,2,2-trifluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820639-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(3-bromo-2-methoxyphenyl)-2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801209625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-butoxy-5-(propan-2-yl)benzenesulfonyl]-1H-pyrazole](/img/structure/B603066.png)

![1-[4-methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]-1H-pyrazole](/img/structure/B603069.png)

![1-[4,5-dimethyl-2-(pentyloxy)benzenesulfonyl]-1H-pyrazole](/img/structure/B603070.png)

![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B603074.png)